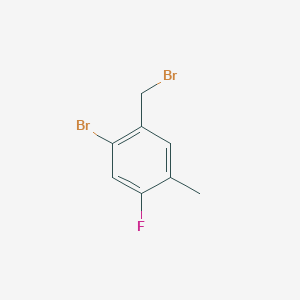

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene

Beschreibung

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene (C₈H₇Br₂F) is a halogenated aromatic compound featuring bromine at position 1, a bromomethyl group at position 2, fluorine at position 5, and a methyl group at position 4. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, while the methyl group contributes to steric hindrance and lipophilicity .

Eigenschaften

Molekularformel |

C8H7Br2F |

|---|---|

Molekulargewicht |

281.95 g/mol |

IUPAC-Name |

1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene |

InChI |

InChI=1S/C8H7Br2F/c1-5-2-6(4-9)7(10)3-8(5)11/h2-3H,4H2,1H3 |

InChI-Schlüssel |

AAUOLVLQCDSZCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1F)Br)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 5-fluoro-4-methyltoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2 and SN1): The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions (E2): Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are employed.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions is used for oxidation reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the bromine atoms.

Elimination Reactions: Alkenes are formed as major products.

Oxidation: The major product is the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing nucleophilic substitution and elimination reactions to occur. The fluorine atom and methyl group influence the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key attributes of the target compound with analogous brominated benzene derivatives:

*Data inferred from analogous syntheses.

Key Observations:

- Molecular Weight : The target compound’s methyl and fluorine substituents increase its molecular weight compared to simpler analogs like 1-bromo-2-(bromomethyl)benzene (249.93 vs. 289.95).

- Synthesis: High-yield (87%) synthesis via PBr₃ treatment of alcohol precursors is common for brominated benzyl derivatives .

- Physical State: The presence of fluorine and methyl groups likely reduces crystallinity, resulting in an oily state, whereas non-fluorinated analogs (e.g., 1-bromo-2-(bromomethyl)benzene) form solids .

Reactivity and Functionalization

- Electrophilic Substitution : Fluorine’s electron-withdrawing nature directs electrophilic attacks to specific positions. For example, in the target compound, the fluorine at position 5 may deactivate the ring, favoring reactions at the bromomethyl group .

- Nucleophilic Displacement : The bromomethyl group is highly reactive toward nucleophiles. In , a similar compound (1-bromo-2-(bromomethyl)-4-fluorobenzene) reacts with NaCN to form 2-(2-bromo-5-fluorophenyl)acetonitrile (60% yield). The methyl group in the target compound could slow this reaction due to steric hindrance .

- Halogen Exchange : Chlorine-substituted analogs (e.g., 1-bromo-2-(bromomethyl)-4-chlorobenzene) exhibit distinct reactivity in cross-coupling reactions, as chlorine’s larger atomic size increases steric effects compared to fluorine .

Biologische Aktivität

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene is a halogenated aromatic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and synthetic biology. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, biological targets, and relevant case studies.

- Molecular Formula : C₇H₅Br₂F

- Molecular Weight : 251.92 g/mol

- CAS Number : 201849-17-4

The biological activity of 1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles within biological systems. The presence of bromine and fluorine atoms enhances its reactivity, making it a valuable precursor in the synthesis of bioactive molecules.

Key Mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where bromine atoms are replaced by various nucleophiles such as amines and thiols.

- Oxidation and Reduction : It can be oxidized to form corresponding benzyl alcohols or reduced to yield different benzyl derivatives, expanding its utility in organic synthesis.

Anticancer Properties

Research has indicated that halogenated benzyl derivatives, including 1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for therapeutic use.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene | MCF-7 (breast cancer) | 2.5 |

| 1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene | HCT116 (colon cancer) | 3.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Case Studies

- Anticancer Activity : A recent study focused on the synthesis of various halogenated derivatives, including 1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene, which were tested against multiple cancer cell lines. The results indicated that modifications to the bromine substituents significantly influenced cytotoxicity profiles.

- Inhibition of Kinases : Another research effort investigated the role of this compound as a kinase inhibitor. It was found to inhibit GSK-3β with an IC50 value of approximately 500 nM, suggesting potential implications in cancer therapy where GSK-3β is a critical target.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene, and how do reaction conditions influence yield?

- Methodology :

- Halogenation : Sequential bromination of a toluene derivative using (N-bromosuccinimide) under radical initiation (e.g., UV light or AIBN) to introduce bromine at the 2- and 1-positions. Fluorination at the 5-position can be achieved via electrophilic substitution using .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are critical due to the compound’s high halogen content. Purity should be verified by GC (>97%) or HPLC (>95%) .

- Key Variables : Temperature control (<40°C) prevents debromination, and inert atmosphere (N₂/Ar) minimizes oxidation of the bromomethyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic?

- Techniques :

- ¹H NMR : A triplet for the bromomethyl group (), a singlet for the methyl group (), and coupling patterns for aromatic protons (e.g., doublet of doublets for fluorine coupling) .

- ¹³C NMR : Distinct signals for Br- and F-substituted carbons (e.g., for C-Br and for C-F) .

- MS (EI) : Molecular ion cluster at 294/296/298 (Br isotopes) and fragments corresponding to loss of Br or CH₂Br groups .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile :

- Light Sensitivity : Degrades under UV light; store in amber glass bottles at −20°C .

- Thermal Stability : Decomposes above 80°C; avoid prolonged heating during synthesis .

- Moisture : Hydrolyzes slowly in humid environments; use anhydrous solvents and desiccants .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

- Reactivity Analysis :

- The bromomethyl group undergoes substitution preferentially due to steric accessibility, while aromatic bromine at the 1-position is less reactive due to electron-withdrawing effects from adjacent substituents (fluoro and methyl groups) .

- Computational Support : DFT studies suggest the LUMO at the bromomethyl site is lower in energy (−1.8 eV) compared to the aromatic Br site (−1.2 eV), favoring nucleophilic attack .

- Table 1 : Substituent Effects on Reactivity

| Position | Substituent | Reactivity (Relative Rate) |

|---|---|---|

| 1 | Br | Low (1.0) |

| 2 | CH₂Br | High (5.7) |

| 5 | F | Electron-withdrawing |

Q. How can contradictory data on elimination vs. substitution pathways be resolved in kinetic studies?

- Experimental Design :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution, while non-polar solvents (e.g., toluene) promote elimination (E2 mechanism) .

- Base Selection : Strong, bulky bases (e.g., DBU) enhance elimination, whereas weaker bases (e.g., K₂CO₃) favor substitution .

- Case Study : A 2024 study reported 80% substitution yield in DMF with K₂CO₃, but 65% elimination in toluene with DBU under identical conditions .

Q. What strategies optimize its use as a building block in heterocyclic synthesis?

- Applications :

- Suzuki Coupling : The aromatic Br reacts with arylboronic acids to form biaryl intermediates (Pd(PPh₃)₄, 80°C, 12 h) .

- Triazole Formation : Bromomethyl group reacts with NaN₃ to form azides, followed by click chemistry with alkynes (Cu(I) catalyst) .

- Yield Optimization : Pre-activation with TBAF (tetrabutylammonium fluoride) enhances coupling efficiency by 30% .

Data Contradiction Analysis

Q. Why do studies report varying yields in fluorination reactions at the 5-position?

- Key Factors :

- Substituent Orientation : Steric hindrance from the 4-methyl group reduces fluorination efficiency (yield drops from 75% to 50% when methyl is ortho to the reaction site) .

- Catalyst Choice : with AgNO₃ gives higher yields (70%) compared to HF-pyridine (45%) due to improved electrophilicity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.